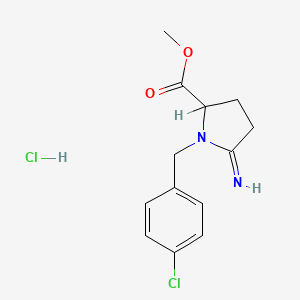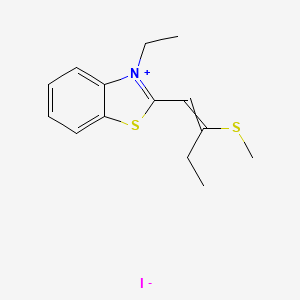
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiacyclopentane ring substituted with piperidinomethyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride typically involves multi-step organic reactions. The starting materials often include thiacyclopentane derivatives and piperidine. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group to a sulfide.
Substitution: The piperidinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature control to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperacillin: A related compound with a piperidine structure used as an antibiotic.
Thiacyclopentane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This detailed article provides a comprehensive overview of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
172753-35-4 |
|---|---|
Formule moléculaire |
C16H32Cl2N2OS |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2,5-bis(piperidin-1-ylmethyl)thiolane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C16H30N2OS.2ClH/c19-20-15(13-17-9-3-1-4-10-17)7-8-16(20)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H |
Clé InChI |
OWBWNQOSHNCFLE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2CCC(S2=O)CN3CCCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


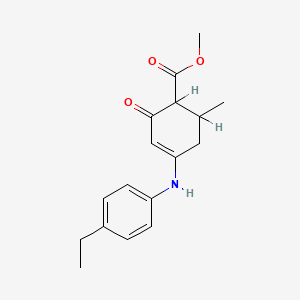

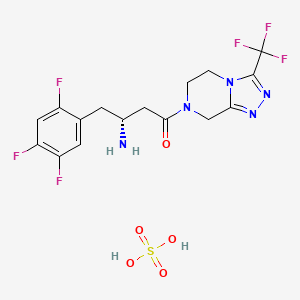
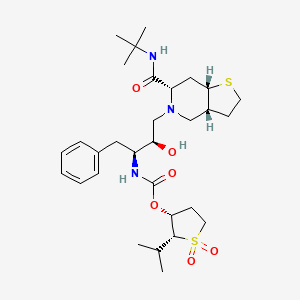

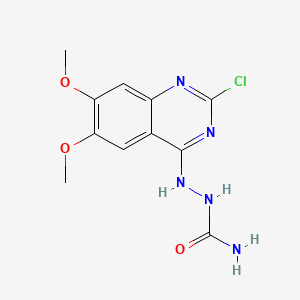
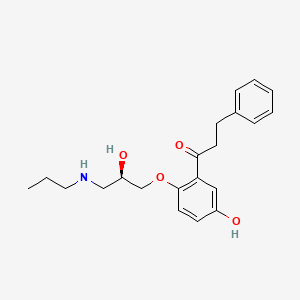
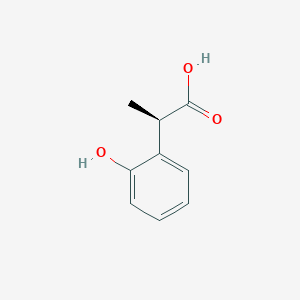
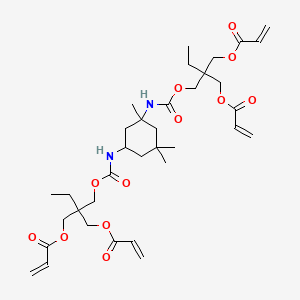
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
